tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-nitropyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-8(2,3)15-7(12)10-5-4-6(9-10)11(13)14/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZUFOMLMOFXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743529 | |
| Record name | tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253792-38-9 | |
| Record name | tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate has shown promise as an intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
- Anticancer Activity : The compound acts as a kinase inhibitor, specifically targeting the PCTAIRE family of kinases implicated in several cancers, including breast and prostate cancer. By inhibiting these kinases, it disrupts critical signaling pathways that promote cancer cell proliferation and survival .
- Anti-inflammatory Properties : Research indicates that this compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Biological Studies
The compound is utilized in biological research to study enzyme interactions and cellular processes. Its ability to modulate enzyme activity makes it valuable for:
- Biochemical Assays : It serves as a probe in various assays to understand enzyme kinetics and interactions with substrates or inhibitors .
- Cellular Effects : Studies have shown that it influences cell signaling pathways, gene expression, and apoptosis in cancer cells, thereby aiding in the understanding of cancer biology .
Industrial Applications
Beyond medicinal chemistry, this compound has potential applications in materials science:
- Development of Advanced Materials : Its unique chemical properties make it suitable for creating polymers and nanomaterials with specific functionalities .
Case Study 1: Anticancer Research
A study investigated the effects of this compound on breast cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth by inducing apoptosis through kinase inhibition. This study highlights its potential as a therapeutic agent against breast cancer.
Case Study 2: Anti-inflammatory Applications
In another study focused on inflammatory models, this compound exhibited notable anti-inflammatory effects by modulating cytokine production. This suggests that the compound could be developed further for treating inflammatory diseases.
Mechanism of Action
The mechanism by which tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Property | This compound | tert-Butyl 5-amino-1H-pyrazole-3-carboxylate | tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate |
|---|---|---|---|
| Molecular Formula | C9H12N3O4 (inferred) | C8H13N3O2 | C9H14N2O2 |
| Molecular Weight | ~238.21 g/mol | 183.21 g/mol | 182.22 g/mol |
| Purity | Not reported | ≥97% | ≥99% |
| Key Application | Pharmaceutical precursor | Kinase inhibitor intermediate | Pharmaceutical intermediate |
| Hazard Profile | Likely irritant (nitro group) | Not reported | No significant hazards |
Biological Activity
Introduction
tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 214.19 g/mol. Its structure features a pyrazole ring substituted with a tert-butyl group and a nitro group, which are critical for its biological activity.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C₈H₁₀N₄O₄ |
| Molar Mass | 214.19 g/mol |
| Functional Groups | Nitro (–NO₂), Carboxylate (–COO) |
| Pyrazole Ring | Present |
This compound exhibits biological activity primarily through its role as a kinase inhibitor. It interacts with various kinases involved in cell signaling pathways that regulate cell proliferation and survival, particularly in cancer cells.
- Kinase Inhibition : The compound has been shown to inhibit specific kinases such as PCTAIRE family kinases, which are implicated in several cancers including breast and prostate cancers . This inhibition disrupts downstream signaling pathways essential for tumor growth.
- Apoptosis Induction : By inhibiting kinase activity, the compound promotes apoptosis in cancer cells, leading to reduced cell viability.
- Gene Expression Modulation : It affects the transcription of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cancer cell death .
Pharmacological Applications
Recent studies have highlighted the potential applications of this compound in treating various diseases:
- Cancer Therapy : As a kinase inhibitor, it shows promise in targeting cancer cells while sparing normal cells, thus minimizing side effects associated with traditional chemotherapy .
- Neurological Disorders : The compound has been investigated for its effects on monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are involved in endocannabinoid signaling pathways relevant to conditions such as epilepsy and multiple sclerosis .
In Vitro Studies
A series of in vitro experiments have demonstrated the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa | 7.01 ± 0.60 | Significant inhibition of growth |
| MCF-7 | 8.55 ± 0.35 | Induction of apoptosis |
| A549 | 4.21 | Cell cycle arrest |
These findings indicate that the compound has potent anticancer properties across multiple cell lines.
Animal Studies
In vivo studies have also been conducted to evaluate the therapeutic potential of this compound:
Preparation Methods
Synthetic Route Overview
| Step | Reaction Type | Description | Typical Reagents/Conditions |
|---|---|---|---|
| 1 | Pyrazole Formation | Condensation of hydrazine derivatives with β-keto esters or aldehydes to form the pyrazole ring | Hydrazine hydrate, β-keto ester, acidic/basic media |
| 2 | Esterification | Protection of pyrazole nitrogen with tert-butyl ester group | Di-tert-butyl dicarbonate (Boc anhydride), base (e.g., DMAP, NaH), solvent (DMF, THF) |
| 3 | Nitration | Introduction of nitro group at 3-position on pyrazole ring | Nitric acid or nitrating agents under controlled temperature |
Detailed Preparation Steps
Step 1: Pyrazole Ring Synthesis
- The pyrazole ring is typically synthesized by condensation of hydrazine derivatives with β-keto esters or aldehydes under acidic or basic conditions. This step forms the 1H-pyrazole core necessary for further functionalization.
Step 2: tert-Butyl Ester Formation
- The pyrazole nitrogen is protected by esterification using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or sodium hydride (NaH).
- The reaction is carried out in polar aprotic solvents like DMF or THF, which facilitate nucleophilic attack and improve yield.
- Temperature control and anhydrous conditions are critical to prevent side reactions.
Step 3: Selective Nitration
- The nitration step introduces a nitro group at the 3-position of the pyrazole ring.
- This is achieved by treating the tert-butyl pyrazole ester with nitrating agents such as nitric acid or mixed acid under carefully controlled low temperatures (typically 0–5°C) to avoid over-nitration or ring degradation.
- The reaction conditions are optimized to favor mono-nitration at the 3-position due to electronic and steric factors of the pyrazole ring.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, THF, or dichloromethane | Polar aprotic solvents preferred for esterification and nitration |
| Temperature | 0–5°C during nitration; room temperature for esterification | Low temperature minimizes side reactions during nitration |
| Catalyst/Base | DMAP or NaH for esterification | Catalysts improve reaction rate and yield |
| Reaction Time | 1–4 hours depending on step | Monitoring by TLC or HPLC recommended |
| Purification | Flash chromatography on silica gel | Gradient elution with ethyl acetate/hexane mixtures |
Analytical and Research Findings
- Characterization of this compound is typically performed using ^1H and ^13C NMR, confirming the presence of the tert-butyl group (singlet at δ ~1.4 ppm) and nitro-substituted pyrazole protons.
- Mass spectrometry (MS) confirms the molecular ion peak consistent with the molecular weight of 213.19 g/mol.
- Infrared (IR) spectroscopy shows characteristic ester carbonyl stretching (~1710 cm⁻¹) and nitro group vibrations (~1500–1350 cm⁻¹).
- The nitration step is critical and requires careful control to avoid multiple substitutions or ring degradation, as reported in synthetic protocols from Vulcanchem.
Summary Table of Preparation Method
| Preparation Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Pyrazole ring formation | Hydrazine hydrate + β-keto ester, acid/base | Formation of 1H-pyrazole core |
| tert-Butyl esterification | Di-tert-butyl dicarbonate, DMAP/NaH, DMF/THF | Protection of pyrazole nitrogen as tert-butyl ester |
| Nitration | Nitric acid or nitrating mixture, 0–5°C | Introduction of nitro group at 3-position, mono-substitution favored |
Q & A
Q. What are the optimal synthetic routes for preparing tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrazole nitrogen, followed by nitration. Key steps include:
- Protection: React 3-nitro-1H-pyrazole with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or DCM, catalyzed by DMAP or TEA, at 0°C to room temperature .
- Nitration: Use fuming HNO₃ or mixed acid (HNO₃/H₂SO₄) under controlled cooling (0–5°C) to avoid over-nitration. Monitor by TLC (eluent: hexane/ethyl acetate 3:1).
- Purification: Employ silica gel column chromatography (gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water.
Critical Parameters:
| Parameter | Optimal Condition | Impact of Deviation |
|---|---|---|
| Temperature | 0–25°C for Boc protection | Higher temps cause decomposition |
| Nitration time | 2–4 hours | Prolonged time increases byproducts |
| Solvent polarity | Low polarity for stability | Polar solvents may hydrolyze Boc |
Reference Workflow: Similar protocols are validated for tert-butyl pyrazole derivatives in intermediates for pharmaceutical synthesis .
Q. How can the purity and structural integrity of this compound be confirmed?
Methodological Answer:
- Analytical Techniques:
- HPLC-MS : Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion [M+H]⁺ .
- NMR Spectroscopy : Key signals: Boc group (1.4 ppm, singlet, 9H), pyrazole protons (7.5–8.5 ppm), nitro group (no direct proton signal; inferred from IR at ~1520 cm⁻¹) .
- X-ray Crystallography (if crystalline): Solve structure using SHELXL for refinement. Hydrogen bonding patterns (e.g., C=O···H-N) can be analyzed via graph set descriptors (e.g., R₂²(8) motifs) .
Common Pitfalls:
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s formalism to categorize H-bond motifs. For example:
- Thermal Stability : Use TGA/DSC to correlate melting points (e.g., ~67–68°C for similar compounds) with packing efficiency .
Case Study : Analogous compounds like tert-butyl benzodiazole carboxylates exhibit layered packing due to π-π stacking and H-bonds, confirmed via SHELX-refined structures .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., nitro group adjacent to pyrazole ring).
- Fukui Indices : Calculate to predict sites prone to nucleophilic attack (e.g., C-4 of pyrazole) .
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (DMF, DMSO) using CPCM model.
Validation : Compare with experimental results from SNAr reactions with amines or thiols .
Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. X-ray) be resolved for this compound?
Methodological Answer:
- Multi-Technique Cross-Validation :
- Solid-State vs. Solution : Compare X-ray (solid-state conformation) with NOESY (solution interactions).
- Dynamic Effects : Use VT-NMR (variable temperature) to assess rotational barriers of the tert-butyl group.
- Crystallographic Refinement : Apply SHELXL’s TWIN/BASF commands to address twinning or disorder .
Example : Discrepancies in tert-butyl signals may arise from crystal packing forces altering electron distribution .
Q. What strategies mitigate decomposition during long-term storage of this compound?
Methodological Answer:
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Stabilizers : Add 1–2% w/w desiccants (molecular sieves) or antioxidants (BHT) .
- Packaging : Use amber vials under argon; avoid PVC containers (leaches plasticizers) .
Decomposition Products : Identified via GC-MS as tert-butanol and nitro-pyrazole fragments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
